An In-depth Technical Guide to 2-Butyrylpyridine: Structure, Properties, and Analysis
An In-depth Technical Guide to 2-Butyrylpyridine: Structure, Properties, and Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-butyrylpyridine, also known by its IUPAC name, 1-(pyridin-2-yl)butan-1-one. Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document details the molecule's structural characteristics, physicochemical properties, and analytical profile. We will explore the causality behind its chemical behavior, provide validated methodologies for its characterization, and discuss its synthesis and potential applications. This guide serves as an authoritative resource, consolidating critical data to support advanced research and development activities.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is a precise characterization of its molecular structure. 2-Butyrylpyridine is an aromatic ketone, a structural class that imparts a unique combination of electronic and steric properties influencing its reactivity and interactions.
The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, substituted at the C2 position with a butyryl group. This acyl group (a four-carbon chain with a carbonyl functional group) is the primary site of many characteristic reactions.
Key Identifiers:
Caption: Molecular structure of 2-Butyrylpyridine (1-(pyridin-2-yl)butan-1-one).
Physicochemical Properties
The physical and chemical properties of a compound are direct consequences of its molecular structure. These parameters are critical for predicting its behavior in various systems, designing experimental conditions, and ensuring safe handling. The polarity induced by the nitrogen heteroatom and the carbonyl group, balanced by the nonpolar alkyl chain and aromatic ring, results in the properties summarized below.
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | [1] |
| Boiling Point | 230.4 °C at 760 mmHg | [1] |
| Density | 1.013 g/cm³ | [1] |
| Flash Point | 98.6 °C | [1] |
| Refractive Index | 1.504 | [1] |
| pKa (Predicted) | 3.02 ± 0.10 | [3] |
| LogP (XLogP3) | 2.064 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
Expert Insights: The boiling point is significantly higher than that of nonpolar analogues due to strong dipole-dipole interactions originating from the carbonyl group and the pyridine nitrogen. The predicted pKa indicates that the pyridine nitrogen is weakly basic, a key consideration for its behavior in acidic media or in biological systems where pH plays a crucial role. The LogP value suggests moderate lipophilicity, which is often a desirable trait in drug development for balancing aqueous solubility with membrane permeability.
Analytical Characterization: A Spectroscopic Profile
Unambiguous identification and purity assessment of 2-butyrylpyridine rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.
Caption: A typical workflow for the analytical validation of 2-butyrylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Pyridine Ring Protons (4H): Expect complex multiplets in the aromatic region (δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at C6) will typically be the most downfield due to the atom's electronegativity.
-
Methylene Protons α to Carbonyl (2H): A triplet around δ 2.9-3.2 ppm, deshielded by the adjacent carbonyl group.
-
Methylene Protons β to Carbonyl (2H): A sextet (or multiplet) around δ 1.7-1.9 ppm.
-
Terminal Methyl Protons (3H): A triplet around δ 0.9-1.1 ppm, the most upfield signal.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (C=O): A characteristic peak far downfield, typically in the δ 195-205 ppm range.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm).
-
Alkyl Chain Carbons: Three signals in the aliphatic region (δ 10-40 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their vibrational frequencies.
-
Strong C=O Stretch: A sharp, intense absorption band around 1690-1710 cm⁻¹ is the most prominent feature, confirming the presence of the ketone.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.
-
Molecular Ion Peak (M⁺): A clear peak at m/z = 149 , corresponding to the molecular weight of C₉H₁₁NO.
-
Key Fragmentation: The most common fragmentation pathway is alpha-cleavage next to the carbonyl group. Expect to see a prominent peak at m/z = 120 (loss of the ethyl group, •CH₂CH₃) and a base peak at m/z = 106 (the pyridinoyl cation, [C₅H₄NCO]⁺, resulting from the loss of the propyl group, •CH₂CH₂CH₃).
Synthesis and Reactivity
Understanding the synthesis of 2-butyrylpyridine is crucial for its practical application and for developing derivatives. A common and effective laboratory-scale synthesis involves the reaction of a Grignard reagent with a pyridine nitrile.[4][5]
Caption: General synthetic pathway for 2-butyrylpyridine via Grignard reaction.
Protocol: Synthesis via Grignard Reaction
This protocol is a representative methodology and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous diethyl ether.
-
Grignard Formation: Slowly add a solution of 1-bromopropane in anhydrous ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux until the magnesium is consumed to form propylmagnesium bromide.
-
Nucleophilic Addition: Cool the Grignard solution in an ice bath. Add a solution of 2-cyanopyridine in anhydrous ether dropwise. The rationale here is that the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile.[4][6]
-
Hydrolysis (Workup): After the addition is complete, stir the reaction mixture at room temperature. Then, carefully quench the reaction by slowly adding it to an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate imine to the final ketone product.[4]
-
Extraction and Purification: Neutralize the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Applications and Significance
Acylpyridines, including 2-butyrylpyridine, are valuable compounds in several fields. While specific applications for 2-butyrylpyridine are less documented than for its close analogue 2-acetylpyridine, its structural motifs suggest potential utility as:
-
A Flavor and Fragrance Component: Many acylpyridines are known for their characteristic nutty, roasted, or popcorn-like aromas and are used in the food and fragrance industries.[7]
-
A Pharmaceutical Intermediate: The pyridine ring is a common scaffold in medicinal chemistry. The ketone handle on 2-butyrylpyridine allows for a wide range of subsequent chemical modifications, making it a useful building block for synthesizing more complex, biologically active molecules.[7]
-
A Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen of the carbonyl group can act as a bidentate chelating ligand for various metal ions, making it of interest in catalysis and materials science.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. Based on data for structurally similar compounds and general chemical safety principles:
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Hazards: May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed or inhaled.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Users must consult the specific Safety Data Sheet (SDS) for 2-butyrylpyridine before handling.
Conclusion
2-Butyrylpyridine is a well-defined chemical entity with distinct structural and physicochemical properties. Its characterization is reliably achieved through a combination of NMR, IR, and mass spectrometry, which together provide an unambiguous structural confirmation. Its synthesis is readily accomplished through established organometallic routes, such as the Grignard reaction, opening avenues for its use as a versatile intermediate in pharmaceutical, flavor, and materials science research. This guide provides the foundational knowledge required for professionals to confidently utilize and explore the potential of this valuable compound.
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